

Spectroscopic Profile of 1-Pyrimidin-2-yl-piperidin-4-one: A Technical Guide

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Compound of Interest

Compound Name: **1-Pyrimidin-2-yl-piperidin-4-one**

Cat. No.: **B039174**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for the compound **1-Pyrimidin-2-yl-piperidin-4-one**. Due to the limited availability of direct experimental spectra for this specific molecule in publicly accessible literature, this document presents a predictive analysis based on established spectroscopic principles and data from closely related analogues. The information herein is intended to serve as a reference for the identification, characterization, and quality control of **1-Pyrimidin-2-yl-piperidin-4-one** in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1-Pyrimidin-2-yl-piperidin-4-one**. These predictions are derived from the analysis of similar N-aryl piperidin-4-one and pyrimidine derivatives.

Table 1: Predicted ^1H NMR Spectroscopic Data (Solvent: CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~8.30	Doublet	2H	H-4', H-6' (Pyrimidine ring)
~6.50	Triplet	1H	H-5' (Pyrimidine ring)
~4.60	Triplet	4H	H-2, H-6 (Piperidinone ring)
~2.60	Triplet	4H	H-3, H-5 (Piperidinone ring)

Table 2: Predicted ^{13}C NMR Spectroscopic Data (Solvent: CDCl_3)

Chemical Shift (δ) ppm	Assignment
~208.0	C-4 (C=O, Piperidinone ring)
~161.0	C-2' (Pyrimidine ring)
~157.5	C-4', C-6' (Pyrimidine ring)
~110.0	C-5' (Pyrimidine ring)
~45.0	C-2, C-6 (Piperidinone ring)
~41.0	C-3, C-5 (Piperidinone ring)

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm^{-1})	Intensity	Assignment
~2950-2850	Medium	C-H stretch (aliphatic)
~1720	Strong	C=O stretch (ketone)
~1580-1550	Strong	C=N and C=C stretch (pyrimidine ring)
~1400-1300	Medium	C-N stretch (aryl-amine)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Possible Fragment
177	High	[M] ⁺ (Molecular Ion)
149	Medium	[M - CO] ⁺
121	Medium	[M - CO - C ₂ H ₄] ⁺
95	High	[C ₄ H ₅ N ₂] ⁺ (Pyrimidine fragment)
82	Medium	[C ₅ H ₈ N] ⁺ (Piperidinone fragment)

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of **1-Pyrimidin-2-yl-piperidin-4-one**.

Synthesis of 1-Pyrimidin-2-yl-piperidin-4-one

A plausible synthetic route for **1-Pyrimidin-2-yl-piperidin-4-one** involves the nucleophilic aromatic substitution of 2-chloropyrimidine with piperidin-4-one.

Materials:

- Piperidin-4-one hydrochloride
- 2-Chloropyrimidine
- Potassium carbonate (K₂CO₃)
- N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Brine solution

- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of piperidin-4-one hydrochloride (1.0 eq) in DMF, add potassium carbonate (2.5 eq).
- Stir the mixture at room temperature for 30 minutes.
- Add 2-chloropyrimidine (1.1 eq) to the reaction mixture.
- Heat the reaction mixture to 80-90 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound.[\[1\]](#)[\[2\]](#)

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

- Dissolve 5-10 mg of the purified **1-Pyrimidin-2-yl-piperidin-4-one** in approximately 0.7 mL of deuterated chloroform (CDCl_3).

- Transfer the solution to a clean and dry 5 mm NMR tube.

Data Acquisition:

- Acquire ^1H NMR spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.
- Acquire ^{13}C NMR spectra, including a DEPT-135 experiment to differentiate between CH, CH_2 , and CH_3 groups.
- Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[\[3\]](#)[\[4\]](#)

Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Record the spectrum in the range of 4000-400 cm^{-1} .
- Collect a background spectrum of the clean, empty ATR crystal before running the sample.
- The instrument's software will automatically subtract the background spectrum from the sample spectrum.

- Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[\[5\]](#)[\[6\]](#)

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Preparation:

- Dissolve a small amount of the sample in a volatile organic solvent, such as methanol or dichloromethane, to a concentration of approximately 1 mg/mL.[\[7\]](#)
- If necessary, dilute the solution further to prevent overloading the instrument.[\[7\]](#)

Data Acquisition:

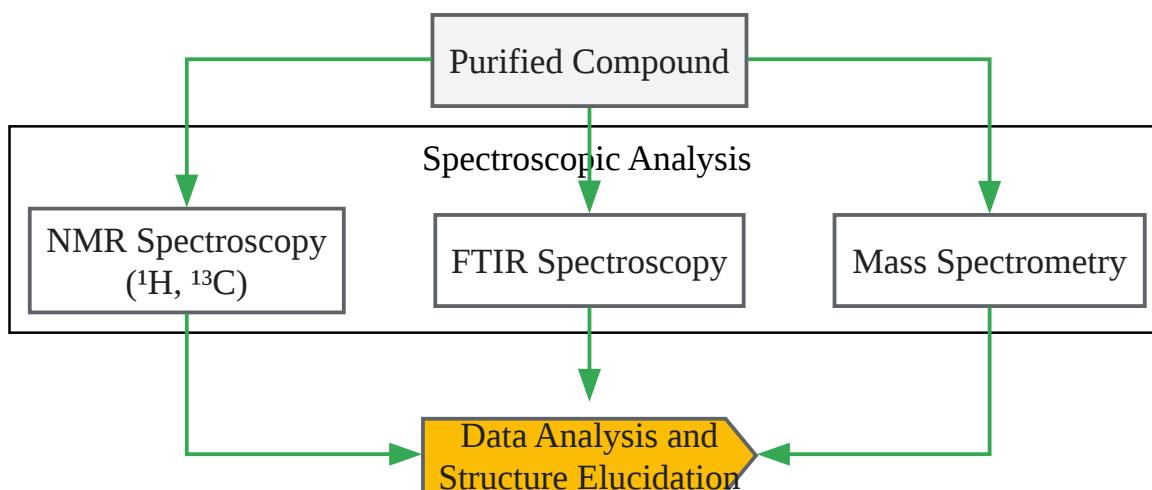
- Introduce the sample into the ion source. In EI, high-energy electrons bombard the sample, causing ionization and fragmentation.[\[8\]](#)
- The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).[\[8\]](#)
- A detector records the abundance of each ion.
- Analyze the resulting mass spectrum to identify the molecular ion peak ($[M]^+$) and the characteristic fragmentation pattern.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of **1-Pyrimidin-2-yl-piperidin-4-one**.

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Caption: Synthetic workflow for **1-Pyrimidin-2-yl-piperidin-4-one**.

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Caption: Workflow for spectroscopic characterization.

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